Methyl 3-amino-4,5-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-4,5-difluorobenzoate is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3, 4, and 5 on the benzene ring are replaced by an amino group and two fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4,5-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.
Another method involves the direct fluorination of methyl 3-amino-benzoate using a fluorinating agent such as Selectfluor. This reaction is carried out under controlled conditions to achieve selective fluorination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified through techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4,5-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as bromine or chlorine.
Oxidation: Reagents like potassium permanganate or nitric acid are used.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 3-amino-4,5-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 3-amino-4,5-difluorobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Methyl 3-amino-4,5-difluorobenzoate can be compared with other similar compounds such as:
Methyl 2-amino-4,5-difluorobenzoate: This compound has the amino group at the 2-position instead of the 3-position, leading to different chemical and biological properties.
Methyl 4-amino-3,5-difluorobenzoate: Here, the amino group is at the 4-position, which also affects its reactivity and applications.
Methyl 3,4-difluorobenzoate: This compound lacks the amino group, making it less reactive in certain types of chemical reactions.
The unique positioning of the amino and fluorine groups in this compound gives it distinct properties that can be leveraged in various applications.
Properties
CAS No. |
1244642-76-9 |
---|---|
Molecular Formula |
C8H7F2NO2 |
Molecular Weight |
187.14 g/mol |
IUPAC Name |
methyl 3-amino-4,5-difluorobenzoate |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,11H2,1H3 |
InChI Key |
SWANLCBKKWRKNW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.